molecular formula C17H11ClF3N3O4 B2585679 N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421457-27-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2585679
CAS RN: 1421457-27-3
M. Wt: 413.74
InChI Key: SQYGSVQSLTVEOL-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H11ClF3N3O4 and its molecular weight is 413.74. The purity is usually 95%.
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Scientific Research Applications

NF-kappaB and AP-1 Gene Expression Inhibition

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been explored for its role in inhibiting NF-kappaB and AP-1 gene expression. Research conducted by Palanki et al. (2000) focused on improving the oral bioavailability of this compound, finding that certain structural changes could enhance its activity while maintaining gastrointestinal permeability (Palanki et al., 2000).

Antiprotozoal Agents

Studies have also shown that derivatives of this chemical compound have significant potential as antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated various derivatives, revealing strong DNA affinities and excellent in vivo activity against trypanosomal models, highlighting their potential in treating protozoal infections (Ismail et al., 2004).

Binding Affinity to DNA Sequences

Laughton et al. (1995) conducted a study on an analogue of this compound, showing that it has a high binding affinity to specific DNA sequences. This research suggests potential applications in targeting certain genetic pathways or structures (Laughton et al., 1995).

Immunosuppressive Properties

The compound and its derivatives have been explored for their immunosuppressive properties. Research by Knecht and Löffler (1998) investigated its effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, which is vital for immune cell functions (Knecht & Löffler, 1998).

Potential Antidepressant Activities

This compound has been investigated for its potential antidepressant activities. Pong et al. (1984) synthesized and evaluated a series of derivatives for their antidepressant properties, indicating a new chemical class of antidepressants (Pong et al., 1984).

Antimicrobial and Antibiofilm Properties

There is also research indicating antimicrobial and antibiofilm properties of this compound's derivatives. Limban et al. (2011) synthesized thiourea derivatives and demonstrated significant effects against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities (Limban et al., 2011).

PET Imaging Applications

Furthermore, research by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using an analogue of this compound. This could be used for imaging of reactive microglia and disease-associated neuroinflammation in vivo (Horti et al., 2019).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O4/c18-12-4-3-9(17(19,20)21)6-13(12)23-14(25)11-7-22-16(27)24(15(11)26)8-10-2-1-5-28-10/h1-7H,8H2,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYGSVQSLTVEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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